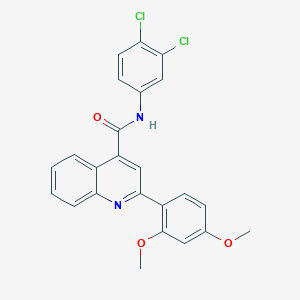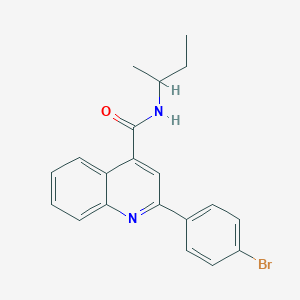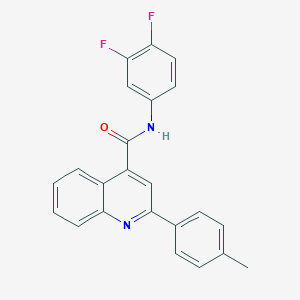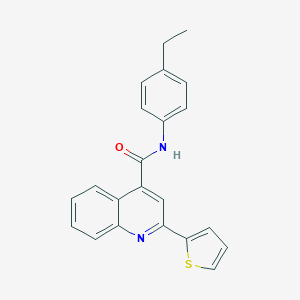![molecular formula C17H19FN2O B443376 3-FLUORO-N'~1~-TRICYCLO[3.3.1.1~3,7~]DEC-2-YLIDENBENZOHYDRAZIDE](/img/structure/B443376.png)
3-FLUORO-N'~1~-TRICYCLO[3.3.1.1~3,7~]DEC-2-YLIDENBENZOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N’-tricyclo[3311~3,7~]dec-2-ylidenebenzohydrazide is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
The synthesis of 3-fluoro-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide typically involves multiple steps, starting with the preparation of the tricyclic core. This core can be synthesized through a series of cyclization reactions. The introduction of the fluoro group and the benzohydrazide moiety requires specific reagents and conditions, such as the use of fluorinating agents and hydrazine derivatives. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
3-fluoro-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
3-fluoro-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research may investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into certain binding sites, potentially inhibiting or modulating the activity of enzymes or receptors. The fluoro group may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
3-fluoro-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide can be compared with other similar compounds, such as:
Tricyclo[3.3.1.1~3,7~]decane derivatives: These compounds share the tricyclic core but differ in their functional groups.
Fluorinated benzohydrazides: These compounds have similar functional groups but may differ in their core structures.
The uniqueness of 3-fluoro-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide lies in its combination of the tricyclic core and the fluoro-substituted benzohydrazide moiety, which may confer unique properties and applications.
Propiedades
Fórmula molecular |
C17H19FN2O |
|---|---|
Peso molecular |
286.34g/mol |
Nombre IUPAC |
N-(2-adamantylideneamino)-3-fluorobenzamide |
InChI |
InChI=1S/C17H19FN2O/c18-15-3-1-2-12(9-15)17(21)20-19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14H,4-8H2,(H,20,21) |
Clave InChI |
ULHUMFOGCRVACO-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC(=CC=C4)F |
SMILES canónico |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-chlorophenoxy)methyl]-N-cycloheptylbenzamide](/img/structure/B443297.png)

![N'-[1-(3-methylphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B443299.png)

![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B443306.png)
![2-(3-methoxyphenyl)-N-[3-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)propyl]-4-quinolinecarboxamide](/img/structure/B443307.png)
![Isopropyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443308.png)
![4-[4-(5-bromo-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B443309.png)
![2-(2,4-dimethylphenyl)-N-[2-(4-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B443310.png)
![Phenyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B443311.png)


![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B443315.png)
